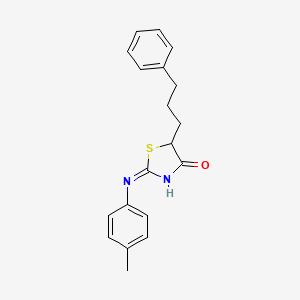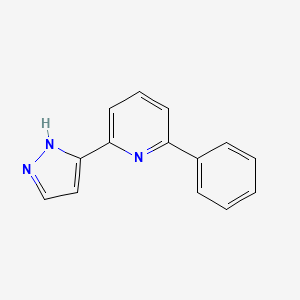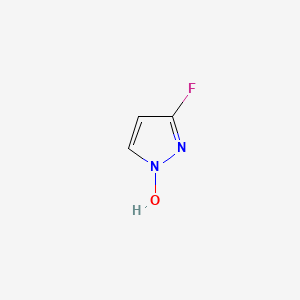
1-(3-Hydroxyphenyl)-1,2-dihydro-5H-tetrazol-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Hydroxyphényl)-1,2-dihydro-5H-tétrazol-5-one est un composé chimique caractérisé par la présence d'un groupe hydroxyphényle lié à un cycle dihydrotetrazolone.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de 1-(3-Hydroxyphényl)-1,2-dihydro-5H-tétrazol-5-one implique généralement la réaction de la 3-hydroxybenzaldéhyde avec l'hydrate d'hydrazine en milieu acide pour former l'hydrazone correspondante. Cet intermédiaire est ensuite cyclisé à l'aide de nitrite de sodium en présence d'acide acétique pour donner le cycle tétrazolone .
Méthodes de production industrielle : La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle, avec optimisation des conditions de réaction pour garantir un rendement et une pureté élevés. L'utilisation de réacteurs à écoulement continu et de systèmes de synthèse automatisés peut améliorer l'efficacité et la scalabilité.
Analyse Des Réactions Chimiques
Types de réactions : 1-(3-Hydroxyphényl)-1,2-dihydro-5H-tétrazol-5-one subit diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxyle peut être oxydé pour former une cétone.
Réduction : Le cycle tétrazolone peut être réduit pour former l'amine correspondante.
Substitution : Le groupe hydroxyle peut être substitué par d'autres groupes fonctionnels à l'aide de réactifs appropriés.
Réactifs et conditions courants :
Oxydation : Permanganate de potassium ou trioxyde de chrome en milieu acide.
Réduction : Borohydrure de sodium ou hydrure d'aluminium et de lithium.
Substitution : Agents halogénants comme le chlorure de thionyle ou le tribromure de phosphore.
Principaux produits :
Oxydation : 1-(3-Cétophényl)-1,2-dihydro-5H-tétrazol-5-one.
Réduction : 1-(3-Hydroxyphényl)-1,2-dihydro-5H-tétrazol-5-amine.
Substitution : Divers dérivés substitués selon le réactif utilisé.
Applications de la recherche scientifique
1-(3-Hydroxyphényl)-1,2-dihydro-5H-tétrazol-5-one a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme élément de base pour la synthèse de molécules plus complexes.
Biologie : Investigé pour son potentiel en tant qu'inhibiteur enzymatique.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, y compris des activités anti-inflammatoires et antimicrobiennes.
Industrie : Utilisé dans le développement de nouveaux matériaux avec des propriétés spécifiques.
Mécanisme d'action
Le mécanisme d'action de 1-(3-Hydroxyphényl)-1,2-dihydro-5H-tétrazol-5-one implique son interaction avec des cibles moléculaires spécifiques. Le groupe hydroxyle peut former des liaisons hydrogène avec les sites actifs des enzymes, inhibant potentiellement leur activité. Le cycle tétrazolone peut interagir avec diverses voies biologiques, modulant leur fonction .
Composés similaires :
1-(3-Hydroxyphényl)éthanone : Partage le groupe hydroxyphényle mais n'a pas le cycle tétrazolone.
3-Hydroxyacétophénone : Structure similaire mais groupes fonctionnels différents.
1-(3-Hydroxyphényl)-2-(5-hydroxy-3-méthoxyphényl)éthane : Contient des groupes fonctionnels supplémentaires et des structures cycliques différentes.
Unicité : 1-(3-Hydroxyphényl)-1,2-dihydro-5H-tétrazol-5-one est unique en raison de la présence à la fois du groupe hydroxyphényle et du cycle tétrazolone, qui confèrent des propriétés chimiques et biologiques distinctes. Cette combinaison permet des applications et des interactions polyvalentes dans divers domaines scientifiques.
Applications De Recherche Scientifique
1-(3-Hydroxyphenyl)-1,2-dihydro-5H-tetrazol-5-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(3-Hydroxyphenyl)-1,2-dihydro-5H-tetrazol-5-one involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The tetrazolone ring can interact with various biological pathways, modulating their function .
Comparaison Avec Des Composés Similaires
1-(3-Hydroxyphenyl)ethanone: Shares the hydroxyphenyl group but lacks the tetrazolone ring.
3-Hydroxyacetophenone: Similar structure but different functional groups.
1-(3-Hydroxyphenyl)-2-(5-hydroxy-3-methoxyphenyl)ethane: Contains additional functional groups and different ring structures.
Uniqueness: 1-(3-Hydroxyphenyl)-1,2-dihydro-5H-tetrazol-5-one is unique due to the presence of both the hydroxyphenyl group and the tetrazolone ring, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions in various scientific fields.
Propriétés
Numéro CAS |
904085-94-5 |
|---|---|
Formule moléculaire |
C7H6N4O2 |
Poids moléculaire |
178.15 g/mol |
Nom IUPAC |
4-(3-hydroxyphenyl)-1H-tetrazol-5-one |
InChI |
InChI=1S/C7H6N4O2/c12-6-3-1-2-5(4-6)11-7(13)8-9-10-11/h1-4,12H,(H,8,10,13) |
Clé InChI |
RKXZZNFUJRKKTI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)O)N2C(=O)NN=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(4-Ethoxyphenyl)-2,2,2-trifluoroethylidene]hydroxylamine](/img/structure/B12615834.png)
![2-[4-(1-Phenylethyl)piperazin-1-yl]-1-(thiophen-3-yl)ethan-1-one](/img/structure/B12615842.png)
![2-(Diphenylmethyl)-2,5-diazaspiro[3.5]non-7-ene](/img/structure/B12615849.png)

![4-[2-(1-Methylpyrrolidin-3-yl)-1,3-thiazol-4-yl]benzoic acid](/img/structure/B12615863.png)

![1(2H)-Quinolineethanol, 3,4-dihydro-2-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]-5-[3-(trifluoromethoxy)phenyl]-a-(trifluoromethyl)-, (aS,2R)-](/img/structure/B12615867.png)

![3,3'-{[4-(Benzyloxy)phenyl]methylene}bis(5-methoxy-1H-indole)](/img/structure/B12615874.png)
![2-(Methanesulfinyl)-4-[4-(3-methylphenyl)-1,3-thiazol-5-yl]pyrimidine](/img/structure/B12615885.png)
![N-[(2S)-1-[(3,4-dichlorophenyl)methylamino]-4-methylsulfanyl-1-oxobutan-2-yl]-3-oxo-2,4-dihydroquinoxaline-1-carboxamide](/img/structure/B12615888.png)
![4-[N-(Prop-2-en-1-yl)glycyl]phenyl benzenesulfonate](/img/structure/B12615891.png)

